3-(1H-1,3-benzodiazol-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide
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Overview
Description
3-(1H-1,3-benzodiazol-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide is a complex organic compound that features a benzimidazole moiety linked to a triazine ring through a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Synthesis of Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nucleophiles.
Linking the Moieties: The benzimidazole and triazine rings are linked through a propanamide chain, which can be introduced via amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the triazine ring using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while nucleophilic substitution on the triazine ring can produce various substituted triazines.
Scientific Research Applications
3-(1H-1,3-benzodiazol-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity or altering their function.
Materials Science: In materials applications, the compound’s ability to coordinate with metals can influence the electronic properties of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents and overall structure.
Triazine Derivatives: Compounds such as melamine and cyanuric acid contain the triazine ring but have different functional groups attached.
Uniqueness
3-(1H-1,3-benzodiazol-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide is unique due to its combination of a benzimidazole and a triazine ring linked by a propanamide chain. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole or triazine derivatives.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2/c20-13-5-6-15-14(11-13)19(28)26(24-23-15)10-8-21-18(27)7-9-25-12-22-16-3-1-2-4-17(16)25/h1-6,11-12H,7-10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJQCQXKKHIZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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